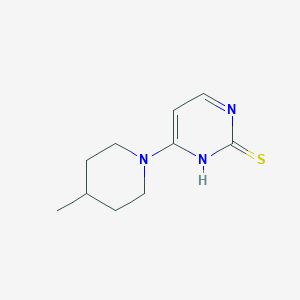

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

Descripción general

Descripción

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered attention due to its potential pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties.

Métodos De Preparación

The synthesis of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol typically involves cyclization processes or domino reactions. One common synthetic route is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrimidine derivative reacts with a sulfur-containing reagent under specific conditions . Industrial production methods often employ high-throughput parallel synthesis techniques to optimize yield and purity .

Análisis De Reacciones Químicas

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, resulting in the conversion of thiol groups to sulfides.

Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular stress responses and inflammation pathways.

Medicine: Derivatives of this compound have shown potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a protein kinase involved in stress response pathways, making it relevant for conditions like osteoarthritis and neuropathic pain.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol primarily involves the inhibition of ASK1. ASK1 is a protein kinase that mediates cellular responses to stress, leading to inflammation and pain. By inhibiting ASK1, the compound can modulate stress response pathways, reducing inflammation and pain. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular stress responses.

Comparación Con Compuestos Similares

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:

2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties and inhibition of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).

2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline: Used in nucleophilic aromatic substitution reactions to form various pyrimidine derivatives.

The uniqueness of this compound lies in its sulfur-containing thiol group, which provides additional opportunities for further functionalization and enhances its biological activity .

Actividad Biológica

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol, with the CAS number 1011408-60-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3S. The compound features a pyrimidine ring substituted with a thiol group and a piperidine moiety, which may influence its interaction with biological targets.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial and anticancer properties. The biological assays conducted on related compounds suggest potential applications in treating infections and cancer:

- Antimicrobial Activity : Compounds in the pyrimidine class have shown effectiveness against various bacterial strains.

- Anticancer Activity : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:

- Absorption : The compound's small molecular size may enhance its bioavailability.

- Distribution : It is likely to distribute widely due to its lipophilic nature.

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.

Comparative Studies

To better understand the unique properties of this compound, comparisons can be made with other similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| 3-Methylcytosine hydrochloride | Methylated Cytosine | RNA modification | Not specified |

| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibitors | Antimicrobial, Anticancer | 0.210–0.530 |

| Diarylidene-N-methyl-4-piperidones | Anti-inflammatory agents | Reduced NO levels | Not specified |

Case Studies

While direct case studies on this compound are sparse, analogous compounds have been investigated:

Propiedades

IUPAC Name |

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOATYAMONBOVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640043 | |

| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011408-60-8 | |

| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.